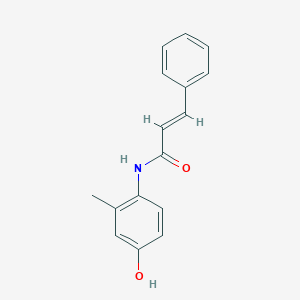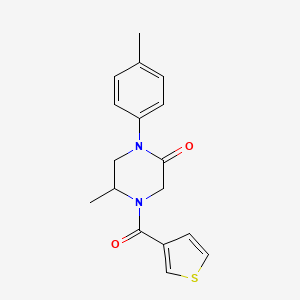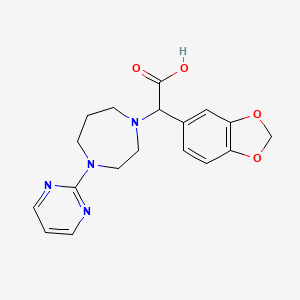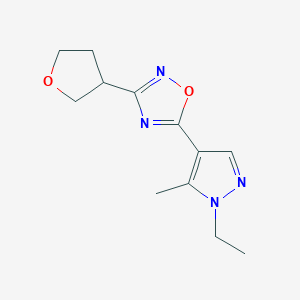
N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide can involve palladium-catalyzed reactions leading to multiple arylations via C-C and C-H bond cleavages, as demonstrated by Wakui et al. (2004) in the synthesis of tetraarylethanes and diaryl isochromanones (Wakui et al., 2004). Another approach involves the reaction of methacryloyl chloride with aminophenols to produce related compounds, showcasing the versatility in synthetic methods for such aromatic amides (Jiashen, 2008).
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with crystallographic studies revealing details about their conformation and arrangement. For instance, Al-Hourani et al. (2016) described the synthesis and crystal structure of a tetrazole derivative, highlighting the importance of X-ray crystallography in understanding the spatial arrangement of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide and its analogs participate in various chemical reactions, displaying a range of properties. For example, the reactivity and functionalization of related compounds can be manipulated through specific catalysts and conditions, as shown in the synthesis and evaluation of antimicrotubule agents by Stefely et al. (2010) (Stefely et al., 2010).
Propriétés
IUPAC Name |
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-11-14(18)8-9-15(12)17-16(19)10-7-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHPSOSGFDXHH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5583682.png)
![5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5583684.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5583687.png)
![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5583694.png)
![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5583697.png)

![3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B5583709.png)



![N,N,2-trimethyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5583749.png)
![6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5583751.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)